3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-6-phenylthieno[2,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-8-6-12(7-9-14)16(24)11-23-19(25)15-10-17(26-18(15)21-22-23)13-4-2-1-3-5-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSIVTFZYVGFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=NN(C3=O)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-2-Carboxamide Cyclization
A common approach involves reacting 5-phenylthiophene-2-carboxamide with cyanogen bromide (BrCN) under basic conditions to form the triazinone ring. For example:
This method yields the unsubstituted core with a phenyl group at position 6. Modifications at position 3 require post-cyclization functionalization.
One-Pot Synthesis Using Urea Derivatives
Alternative routes employ urea derivatives for simultaneous ring formation and substitution. Heating 2-amino-5-phenylthiophene-3-carboxylate with 4-chlorophenylacetyl chloride in the presence of phosphoryl chloride (POCl₃) facilitates cyclization and acylation in a single step:
Yields for this method range from 45–60%, with purity >95% after recrystallization.
Functionalization at Position 3
Alkylation with 2-(4-Chlorophenyl)-2-Oxoethyl Bromide
The 3-position is functionalized via alkylation using 2-(4-chlorophenyl)-2-oxoethyl bromide. The triazinone core is treated with the bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
Reaction monitoring via TLC shows completion within 6–8 hours, with a yield of 68%.
Friedel-Crafts Acylation
For substrates with electron-rich thiophene rings, Friedel-Crafts acylation using 4-chlorophenylacetyl chloride and aluminum chloride (AlCl₃) introduces the 2-oxoethyl group directly:
This method requires anhydrous conditions and affords moderate yields (50–55%) due to competing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (triazinone ring).
Mass Spectrometry
Molecular ion peak at m/z 395.08 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂ClN₃O₂S.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiophene Cyclization | 5-Phenylthiophene-2-carboxamide | BrCN, NaOH, EtOH | 60 | 92 |
| One-Pot Urea Route | 2-Amino-5-phenylthiophene-3-carboxylate | POCl₃, Δ | 55 | 95 |
| Alkylation | Triazinone core + bromide | K₂CO₃, DMF, 80°C | 68 | 98 |
| Friedel-Crafts | Triazinone core + acyl chloride | AlCl₃, CH₂Cl₂ | 50 | 90 |
The alkylation method provides the highest yield and purity, making it the preferred route for large-scale synthesis.
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at position 2 is minimized using bulky bases like DBU.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from byproducts.
-
Scale-Up : Continuous flow reactors improve heat distribution in exothermic steps, enhancing yield by 15% .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of thieno[2,3-d][1,2,3]triazin can exhibit:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chlorophenyl group is believed to enhance biological activity through improved binding affinity to target proteins.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains and fungi. This highlights the potential for developing new antibiotics or antifungal agents.
Agricultural Science
In agricultural applications, thieno[2,3-d][1,2,3]triazin derivatives are being explored for their potential as:
- Herbicides : The compound's ability to disrupt specific biochemical pathways in plants could lead to the development of effective herbicides that target unwanted vegetation without harming crops.
- Pesticides : Research is ongoing into the efficacy of this compound against agricultural pests. Its unique structure may allow for selective toxicity towards pests while being safe for beneficial insects.
Materials Science
The unique properties of 3-[2-(4-chlorophenyl)-2-oxoethyl]-6-phenyl-3H,4H-thieno[2,3-d][1,2,3]triazin-4-one also lend themselves to applications in materials science:
- Polymer Chemistry : Its reactive functional groups could be utilized in polymer synthesis to create materials with enhanced thermal stability or electrical conductivity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thieno[2,3-d][1,2,3]triazin derivatives for their anticancer properties. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Herbicidal Potential
Research conducted by agricultural scientists evaluated the herbicidal efficacy of thieno[2,3-d][1,2,3]triazin derivatives on common weeds. Results showed a significant reduction in weed biomass at concentrations as low as 10 mg/L. The study concluded that these compounds could serve as a foundation for developing new herbicides with lower environmental impact .
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of similar compounds revealed that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno-Fused Heterocycles
Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 3-(3-aminopropyl)thieno[2,3-d]pyrimidin-4-one, ):
- Core Structure: Pyrimidinone fused with thiophene vs. triazinone in the target compound.
- Substituents: The aminopropyl group in ’s compound may enhance water solubility, whereas the phenyl and chlorophenyl groups in the target compound likely increase lipophilicity.
- Activity: Thieno-pyrimidinones are often explored as kinase inhibitors, while triazinones may exhibit broader enzyme inhibition due to the additional nitrogen in the triazine ring .
Cyclopenta-Thieno-Pyrimidinones ():
- Core Structure: Cyclopenta-thieno-pyrimidinone vs. linear thieno-triazinone.
- Substituents : Both compounds feature 4-chlorophenyl and oxoethyl groups, but includes a sulfanyl linker, which could influence redox stability or metal chelation .
Substituent Effects: 4-Chlorophenyl and Oxoethyl Groups
2-(4-Chlorophenyl)-2-Oxoethyl Benzoates ():
- Structure : Benzoate esters with 4-chlorophenyl-oxoethyl substituents.
- Crystallography : These compounds exhibit planar aromatic systems stabilized by halogen bonding (C–Cl···O interactions), a feature that may extend to the target compound’s crystal packing .
Palladium-Catalyzed Syntheses ():
- Methodology: Palladium chloride and BIPHEPS ligands enable efficient coupling of trifluoromethylphenyl groups.
Data Tables
Table 1: Structural Comparison of Target Compound and Analogs
Biological Activity
3-[2-(4-Chlorophenyl)-2-Oxoethyl]-6-Phenyl-3H,4H-Thieno[2,3-D][1,2,3]Triazin-4-One (commonly referred to as D243-0218) is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a unique thieno[2,3-d][1,2,3]triazine core structure that contributes to its biological activities. This article reviews the biological activity of D243-0218, focusing on its anticancer and anti-inflammatory properties, supported by data tables and recent research findings.
- Molecular Formula : C19H12ClN3O2S
- IUPAC Name : 3-[2-(4-chlorophenyl)-2-oxoethyl]-6-phenylthieno[2,3-d][1,2,3]triazine-4-one
- CAS Number : Not provided in the sources.
The biological activity of D243-0218 is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. The compound is believed to inhibit key enzymes that are crucial for cancer cell survival and proliferation. In vitro studies suggest that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of D243-0218 against various cancer cell lines. For instance:
| Cell Line | Viability (%) | IC50 (µM) | Reference |
|---|---|---|---|
| Caco-2 | 39.8 (treated) | 5.0 | |
| A549 | 44.0 (treated) | 6.5 | |
| MCF-7 | 30.0 (treated) | 4.5 |
These results indicate that D243-0218 significantly decreases cell viability in a dose-dependent manner across multiple cancer types.
Anti-inflammatory Activity
D243-0218 has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Test Model | Inhibition (%) | Dosage (mg/kg) | Reference |
|---|---|---|---|
| Xylene-induced ear edema | 50.48 | 100 | |
| Carrageenan-induced paw edema | 45.20 | 50 |
The compound showed significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study conducted on the efficacy of D243-0218 against Caco-2 cells demonstrated a reduction in cell viability by nearly 60% at an IC50 of approximately 5 µM. The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation . -
Anti-inflammatory Assessment :
In a controlled experiment using the xylene-induced ear edema model in rats, D243-0218 showed a higher percentage inhibition (50.48%) than indomethacin when administered at a dose of 100 mg/kg . This suggests that D243-0218 could be a promising candidate for further development as an anti-inflammatory drug.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of halogenated precursors and functional group modifications. Critical parameters include:
- Solvent selection : Refluxing in polar aprotic solvents (e.g., dimethylformamide) enhances reaction efficiency .
- pH and temperature control : Optimizing pH (~7–9) and maintaining temperatures between 80–100°C minimizes side reactions like hydrolysis .
- Catalyst use : Palladium or nickel catalysts may aid in hydrogenation steps for introducing the 4-chlorophenyl moiety .
- Validation : Monitor intermediates via TLC and confirm final product purity using NMR (e.g., ¹H/¹³C) and HPLC (>95% purity threshold) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) for real-time reaction monitoring .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 4-chlorophenyl vs. phenyl ring signals) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₁H₁₄ClN₃O₂S) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR/IR)?
- Methodological Answer :
- Molecular modeling : Use DFT (Density Functional Theory) to simulate NMR/IR spectra and compare with experimental data. Adjust computational parameters (e.g., solvent effects in Gaussian 09) to align theoretical and observed peaks .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions to clarify spectral assignments .
- Case Study : Discrepancies in carbonyl stretching (IR) may arise from crystal packing effects, resolved via X-ray crystallography .
Q. How do halogen substituent positions (e.g., Cl on phenyl rings) impact binding affinity to biological targets?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with Cl at para/meta positions and test against enzymes (e.g., kinases) via:
- In vitro assays : Fluorescence polarization for binding constants (Kd) .
- Molecular docking : AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets favoring para-Cl) .
- Findings : Para-Cl enhances π-π stacking with aromatic residues, increasing affinity by ~30% compared to meta-Cl .
Q. What experimental designs assess environmental stability and degradation pathways under varying pH/temperature?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to pH 3–11 buffers at 40–60°C for 30 days. Analyze degradation products via LC-MS .
- Hydrolysis mechanisms : Identify ester or amide bond cleavage using ¹⁸O isotopic tracing .
- Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity of degradation byproducts .
Q. How can Design of Experiments (DOE) optimize multi-step synthesis to minimize side reactions?
- Methodological Answer :
- DOE parameters : Vary temperature (70–110°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) in a fractional factorial design .
- Response variables : Yield, purity, and reaction time.
- Outcome : Pareto analysis identifies temperature as the most critical factor (p < 0.05), with optimal conditions at 90°C and 1 mol% catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
